molecular formula C19H22N2O5 B2695551 5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one CAS No. 946380-24-1

5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one

Cat. No.: B2695551
CAS No.: 946380-24-1
M. Wt: 358.394
InChI Key: GEEQYHYEYPLNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyloxy group: This step might involve a nucleophilic substitution reaction where a benzyl group is introduced.

    Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction.

    Attachment of the morpholino-2-oxoethyl group: This step might involve a coupling reaction using morpholine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions might convert certain functional groups into alcohols or amines.

    Substitution: The benzyloxy and morpholino groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxy ketones, while reduction could produce hydroxymethyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, compounds like 5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one are investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by mimicking or blocking its natural ligand.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-methylpyridin-4(1H)-one: Similar structure but lacks the benzyloxy and morpholino groups.

    2-(hydroxymethyl)-5-methoxypyridin-4(1H)-one: Similar but with a methoxy group instead of benzyloxy.

    1-(2-morpholino-2-oxoethyl)-2-methylpyridin-4(1H)-one: Similar but with a methyl group instead of hydroxymethyl.

Uniqueness

The unique combination of functional groups in 5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one might confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(hydroxymethyl)-1-(2-morpholin-4-yl-2-oxoethyl)-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c22-13-16-10-17(23)18(26-14-15-4-2-1-3-5-15)11-21(16)12-19(24)20-6-8-25-9-7-20/h1-5,10-11,22H,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEQYHYEYPLNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.